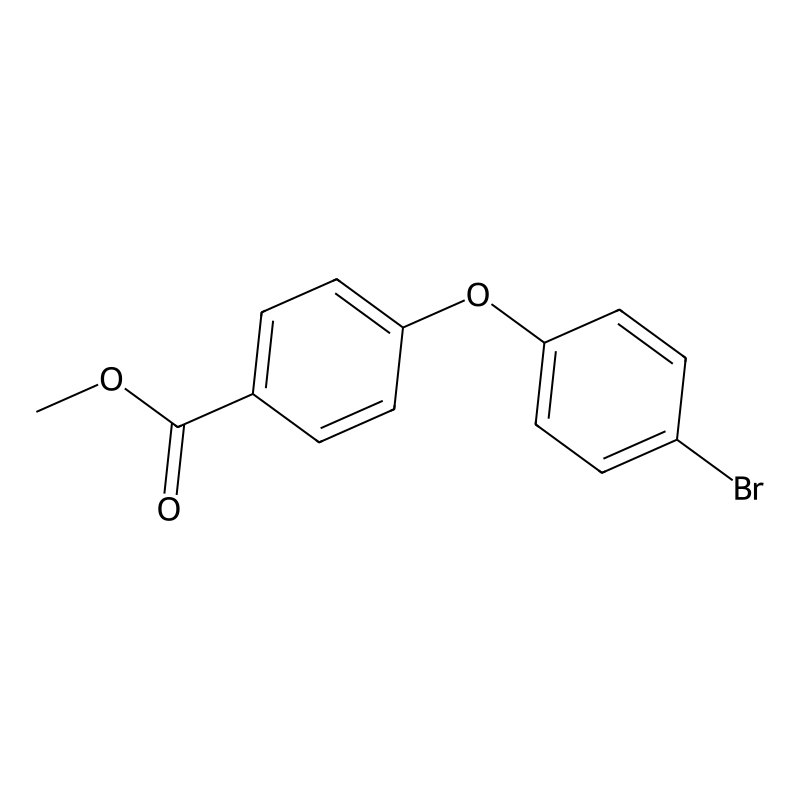

Methyl 4-(4-Bromophenoxy)benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Applications:

Organic Synthesis

The presence of reactive functional groups like the ester and the aromatic rings makes Methyl 4-(4-Bromophenoxy)benzoate a valuable building block for organic synthesis. Researchers might utilize it as a starting material for the preparation of more complex molecules with desired properties [].

Material Science

The aromatic core and the ester linkage could contribute to interesting material properties. Studies might investigate its potential use in the development of liquid crystals, polymers, or other functional materials [].

Biological Studies

The bromine atom and the overall structure might lead to interactions with biological targets. However, there's a lack of documented research on its biological activity. Future studies could explore its potential as a probe molecule for studying biological processes or as a starting point for drug discovery efforts.

Current Research Landscape:

It's important to note that scientific research on Methyl 4-(4-Bromophenoxy)benzoate appears to be limited. While some commercial suppliers offer the compound [, ], there's a scarcity of academic publications exploring its properties and applications.

Methyl 4-(4-Bromophenoxy)benzoate is an organic compound with the molecular formula C₁₄H₁₁BrO₃ and a molecular weight of approximately 307.14 g/mol. This compound features a bromophenoxy group attached to a benzoate moiety, which contributes to its unique chemical properties. It is commonly used in various chemical research applications and is recognized for its potential biological activities. The compound is also known by its CAS number, 1330286-50-4, and is available from various chemical suppliers such as Sigma-Aldrich and Chem-Impex .

General Safety Practices for Laboratory Chemicals

- Ester Hydrolysis: In aqueous conditions, methyl 4-(4-Bromophenoxy)benzoate can undergo hydrolysis to form 4-(4-Bromophenoxy)benzoic acid and methanol.

- Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be replaced by nucleophiles in substitution reactions, making it a versatile intermediate in organic synthesis.

- Electrophilic Aromatic Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, allowing for further functionalization at various positions on the ring.

Research indicates that compounds similar to methyl 4-(4-Bromophenoxy)benzoate exhibit a range of biological activities, including:

- Antimicrobial Properties: Some studies suggest that derivatives of this compound may possess antimicrobial activity against certain bacteria and fungi.

- Anticancer Activity: Preliminary investigations have indicated potential anticancer effects, although more extensive studies are required to confirm these findings.

- Anti-inflammatory Effects: Certain analogs have shown promise in reducing inflammation, which could be beneficial for treating inflammatory diseases.

Methyl 4-(4-Bromophenoxy)benzoate can be synthesized through several methods:

- Direct Esterification: Reacting 4-(4-bromophenoxy)benzoic acid with methanol in the presence of an acid catalyst can yield methyl 4-(4-Bromophenoxy)benzoate.

- Bromination of Phenol Derivatives: Starting from phenol derivatives, bromination followed by esterification can produce the desired compound.

- Coupling Reactions: Utilizing coupling agents to facilitate the reaction between brominated phenols and benzoic acid derivatives can also lead to the formation of this ester.

Methyl 4-(4-Bromophenoxy)benzoate has several applications in various fields:

- Chemical Research: It serves as an important intermediate in organic synthesis and medicinal chemistry.

- Pharmaceutical Industry: Potential applications in drug development due to its biological activity make it relevant for pharmaceutical research.

- Material Science: It can be used in developing new materials with specific properties due to its unique chemical structure.

Interaction studies involving methyl 4-(4-Bromophenoxy)benzoate focus on its reactivity with biological molecules. Research indicates that:

- It may interact with specific enzymes or receptors, influencing biochemical pathways.

- Its structural features allow it to bind selectively to certain proteins, which could elucidate mechanisms of action for its biological effects.

Several compounds share structural similarities with methyl 4-(4-Bromophenoxy)benzoate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4-(bromophenyl)benzoate | C₁₄H₁₁BrO₂ | Lacks the phenoxy group |

| Methyl 3-(bromophenyl)benzoate | C₁₄H₁₁BrO₂ | Different substitution pattern on the ring |

| Methyl 2-(bromophenyl)benzoate | C₁₄H₁₁BrO₂ | Another positional variant |

| Methyl 4-(chlorophenoxy)benzoate | C₁₄H₁₁ClO₂ | Contains chlorine instead of bromine |

Uniqueness

Methyl 4-(4-Bromophenoxy)benzoate stands out due to the presence of both bromine and a phenoxy group, which may enhance its reactivity and biological activity compared to other similar compounds. Its unique structure allows for specific interactions within biological systems that may not be present in other derivatives.

Methyl 4-(4-bromophenoxy)benzoate is characterized by its distinct molecular architecture, combining a bromophenoxy group with a methyl benzoate moiety. Key identifiers include:

Common synonyms include 4-(4-bromo-phenoxy)-benzoic acid methyl ester and 4'-carbomethoxy-4-bromo-diphenyl ether . Its crystalline solid form and solubility in organic solvents like chloroform and methanol are well-documented .

Historical Context and Discovery

The compound emerged from mid-20th-century research on aromatic ethers and esters. Early synthetic methods, such as those described by Stetter and Duve in 1954, involved nucleophilic substitution reactions between methyl 4-hydroxybenzoate and 4-bromophenyl derivatives . By the 1970s, its utility as a synthetic intermediate gained recognition, particularly in pharmaceutical and agrochemical industries . Patent literature from the 2000s highlights its role in advanced material science, including polymer coatings and liquid crystal development .

Significance in Organic Chemistry and Industrial Applications

Synthetic Chemistry

- Cross-Coupling Reactions: The bromine atom facilitates Suzuki-Miyaura and Ullmann couplings, enabling the synthesis of biaryl structures .

- Ester Functionalization: Hydrolysis of the methyl ester yields carboxylic acid derivatives, which serve as precursors for amides and anhydrides .

- Ether Bond Stability: The phenoxy linkage resists hydrolysis under acidic conditions, making it valuable for stable intermediates .

Pharmaceutical Development

- Anti-Inflammatory Agents: Used to synthesize COX-2 inhibitors via subsequent functionalization of the aromatic core .

- Antiviral Research: Serves as a scaffold for non-nucleoside reverse transcriptase inhibitors in HIV drug discovery .

Agrochemical Applications

- Herbicides: Incorporated into analogs of auxin-like growth regulators targeting weed-specific pathways .

- Insecticides: Functionalized to create acetylcholinesterase inhibitors with enhanced environmental stability .

Material Science

- Polymer Additives: Improves thermal stability in polycarbonates and polyesters .

- Liquid Crystals: Acts as a mesogenic unit in display technologies due to its planar aromatic structure .

Environmental Chemistry

- Pollutant Remediation: Investigated as a redox-active catalyst for degrading halogenated contaminants .

The synthesis of Methyl 4-(4-Bromophenoxy)benzoate employs various catalytic systems, each offering distinct advantages in terms of reaction efficiency, selectivity, and environmental considerations. The most prevalent approach involves traditional Fischer esterification methodologies adapted for aromatic ester synthesis.

Acid-Catalyzed Esterification Systems

Sulfuric acid remains the most widely utilized catalyst for industrial esterification processes, operating effectively at concentrations ranging from 1.0 to 3.0% by weight [1] [2]. This catalyst system demonstrates exceptional conversion rates of 92-99% under optimized conditions [3]. The mechanism involves protonation of the carboxyl group, enhancing electrophilicity and facilitating nucleophilic attack by the alcohol component [1]. Para-toluenesulfonic acid presents an alternative with superior selectivity, requiring only 7 mol% catalyst loading while achieving 99% yields [4]. This catalyst offers milder reaction conditions and reduced corrosion concerns compared to mineral acids [2].

Lewis Acid Catalysis

Zirconocene triflate emerges as a moisture-tolerant catalyst capable of operating under ambient atmospheric conditions [5] [6]. Operating at 2 mol% loading and 80°C, this system achieves 74% yields in optimized reactions while maintaining catalyst recyclability [7]. The complex demonstrates remarkable stability in the presence of water, addressing traditional limitations of Lewis acid catalysts in esterification reactions [5].

Halogen-Based Catalytic Systems

N-bromosuccinimide represents an environmentally favorable catalytic option, operating at 7 mol% loading and 70°C to achieve 99% conversion rates [3]. This catalyst system eliminates the need for water scavengers and operates effectively under standard atmospheric conditions. The mechanism involves bromination-mediated activation of the carboxylic acid, followed by nucleophilic substitution with the alcohol component [3].

Phase Transfer Catalysis

Tetrabutylammonium fluoride in tetrahydrofuran solution (1.0 M) provides an alternative approach achieving 96-98% yields [8]. This system operates through phase transfer mechanisms, enabling reaction between carboxylate anions and alkyl halides via nucleophilic substitution pathways [8].

Solvent System Optimization

Solvent selection critically influences reaction kinetics and product yields. Non-polar aromatic solvents such as toluene and benzotrifluoride demonstrate superior performance compared to polar aprotic solvents [5] [6]. Dimethyl carbonate emerges as a sustainable alternative, offering reduced toxicity while maintaining effective reaction rates [9]. The solvent system must facilitate water removal through azeotropic distillation or chemical sequestration to drive the equilibrium toward ester formation [2].

Optimization of Reaction Parameters (Temperature, Time, Stoichiometry)

Temperature Optimization

Optimal reaction temperatures span 70-130°C, with most systems performing effectively between 80-120°C [10] [5]. Temperature selection represents a compromise between reaction rate enhancement and catalyst stability. Lower temperatures (60-80°C) favor selectivity but require extended reaction times, while elevated temperatures (100-130°C) accelerate kinetics but may promote side reactions [5] [4]. Benzyl benzoate synthesis studies demonstrate that 80°C provides optimal balance between reaction rate and product quality [7].

Reaction Time Considerations

Typical reaction times range from 2-24 hours, with most systems reaching equilibrium within 4-12 hours [10] [5]. Kinetic studies reveal rapid initial conversion rates within the first 30 minutes, followed by gradual approach to equilibrium [11]. Extended reaction times beyond 24 hours generally provide minimal yield improvements while increasing energy costs and potential side product formation [4].

Stoichiometric Optimization

The stoichiometric ratio of carboxylic acid to alcohol significantly impacts conversion efficiency. While the theoretical requirement is 1:1, practical applications employ alcohol excesses ranging from 1:2 to 1:20 [11] [12]. Higher alcohol ratios drive equilibrium completion but increase recovery costs and environmental impact. Studies demonstrate that 1:6 molar ratios provide optimal balance between conversion efficiency and economic considerations for industrial applications [13].

Catalyst Loading Effects

Catalyst loading requirements vary significantly among systems, ranging from 0.1-15 mol% depending on the specific catalyst employed [3] [5]. Higher loadings accelerate reaction rates but increase costs and potential purification challenges. Economic optimization studies indicate that 2-7 mol% loadings provide optimal cost-effectiveness for most catalyst systems [4].

Industrial-Scale Production Techniques

Jet Reactor Technology

Advanced industrial production employs proprietary Jet Reactor technology, offering substantial improvements over conventional stirred reactor systems [14]. This technology achieves batch time reductions up to 50% compared to standard reactors while delivering superior product quality directly from the reactor [14]. The system operates under positive pressure nitrogen blanket, preventing oxygen ingress and minimizing foam formation [14].

Process Intensification

Modern industrial processes incorporate Gas Circulation and Conditioning Loops driven by specialized circulation pumps [14]. These systems maintain forced circulation and provide excellent gas-liquid mixing, resulting in homogeneous operating conditions with uniform temperature and concentration profiles [14]. The closed system design operates at positive pressure throughout the reaction cycle, eliminating contamination risks [14].

Continuous Production Systems

Large-scale facilities employ continuous esterification processes capable of producing over 1000 tons annually [15]. These systems integrate reactive distillation with pervaporation for simultaneous reaction and separation, achieving 99.5% product purity with flow rates exceeding 140 kg/hour [15]. The integration of reaction and separation processes reduces energy consumption and improves overall process efficiency [16].

Scale-up Validation

Industrial scale-up has been successfully demonstrated for related benzoate ester systems, achieving 99% esterification rates under optimized conditions [10]. The scalability depends on maintaining heat and mass transfer characteristics while ensuring consistent mixing and temperature control across larger reactor volumes [17]. Process intensification techniques enable effective scaling while maintaining product quality specifications [13].

Byproduct Analysis and Purification Protocols

Water Formation and Removal

Esterification reactions inherently produce water as a primary byproduct, creating equilibrium limitations that must be addressed [2] [18]. Dean-Stark traps provide effective water removal through azeotropic distillation, particularly in toluene-based systems [2]. Alternative approaches employ molecular sieves or anhydrous salts for chemical water sequestration [2]. The effectiveness of water removal directly correlates with final conversion efficiency [18].

Side Product Formation

Common side products include unreacted starting materials, alcohol elimination products, and potential oxidation byproducts [19] [20]. Mono-esters may form in systems using diol components, while thermal decomposition products appear under excessive temperature conditions [20]. Systematic analysis of byproducts requires comprehensive chromatographic separation and mass spectrometric identification [19].

Purification Methodologies

Primary purification employs column chromatography on silica gel using appropriate solvent gradients [21] [22]. For acid-sensitive compounds, neutralized silica or addition of triethylamine to mobile phases prevents degradation during purification [21]. Alternative approaches include recrystallization from suitable solvent systems, providing high-purity products for pharmaceutical applications [23].

Advanced Purification Techniques

Industrial purification systems integrate multiple separation technologies including reactive distillation, crystallization, and selective extraction [13] [16]. Hydrophobic resin-based separations demonstrate effectiveness for ester purification, with Amberlite XAD16N and Sepabeads SP20SS showing high selectivity [24] [22]. These systems enable continuous operation with automated fraction collection and real-time purity monitoring [22].

Quality Control Protocols

Comprehensive quality control requires analysis of residual catalysts, unreacted substrates, and potential genotoxic impurities [19] [25]. High-performance liquid chromatography with mass spectrometric detection provides sensitivity below 0.05% for impurity detection, meeting regulatory requirements for pharmaceutical intermediates [26]. Advanced analytical methods enable detection of trace aldehydes and other reactive impurities through derivatization techniques [26].

Process Integration Benefits